molecular formula C9H13ClN2O B15069544 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

Cat. No.: B15069544
M. Wt: 200.66 g/mol
InChI Key: JWPCKRLMRAZSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic compound with significant importance in medicinal chemistry. It is known for its diverse biological activities and potential therapeutic applications. The compound’s molecular formula is C9H13ClN2O, and it is often used in research settings to explore its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction allows for the regio- and stereoselective formation of the compound through endo intermediates . Another method involves the N-alkylation, N-acylation, and N-tosylation of precursor molecules .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted synthesis and solvent-free reactions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which are often explored for their enhanced biological activities .

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation. Its molecular targets include enzymes, receptors, and ion channels, which contribute to its diverse pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity profiles. Its methoxy group at the 7-position and the tetrahydro-2,6-naphthyridine core contribute to its distinct pharmacological properties .

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H

InChI Key

JWPCKRLMRAZSOX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CCNCC2=C1.Cl

Origin of Product

United States

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